7-Hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one
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Overview
Description
7-Hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one is a coumarin derivative known for its potential therapeutic effects, particularly in the treatment of brain ischemia. This compound has garnered attention due to its neuroprotective, anti-inflammatory, and anti-apoptotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with 4-methylpiperazine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the coumarin core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the coumarin or piperazine moieties .
Scientific Research Applications
7-Hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing other coumarin derivatives.
Biology: Studied for its effects on cellular processes, including apoptosis and inflammation.
Medicine: Investigated for its potential in treating neurological disorders, such as brain ischemia and Alzheimer’s disease.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The compound exerts its effects through multiple molecular targets and pathways:
Neuroprotection: It inhibits the activation of microglia and reduces the expression of pro-inflammatory cytokines.
Anti-inflammatory: It modulates the MAPK/NF-κB pathway, leading to decreased inflammation.
Anti-apoptotic: It prevents cell death by inhibiting the activation of apoptotic pathways
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
4-Methylpiperazine: Another precursor used in the synthesis.
Other Coumarin Derivatives: Compounds like 7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methyl-1-piperazinyl)methyl]-1-benzopyran-4-one share structural similarities
Uniqueness
7-Hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one stands out due to its specific combination of functional groups, which confer unique pharmacological properties. Its ability to modulate multiple pathways involved in neuroprotection and inflammation makes it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
7-hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-10-14-12(21-3)8-11(19)9-13(14)22-16(20)15(10)18-6-4-17(2)5-7-18/h8-9,19H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCBGTIMLJUXAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)O)OC)N3CCN(CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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